molecular formula C6H6N4OS B595602 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 100047-42-5

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No.: B595602
CAS No.: 100047-42-5
M. Wt: 182.201
InChI Key: AERITGXHLJUXPT-UHFFFAOYSA-N
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Description

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio (-SCH₃) group at position 6 and a ketone oxygen at position 2. This scaffold is notable for its structural rigidity, which facilitates interactions with biological targets such as kinases and enzymes. The methylthio group enhances lipophilicity, influencing membrane permeability and metabolic stability, while the pyrimidine ring provides hydrogen-bonding capabilities critical for binding affinity .

Key physicochemical properties include:

  • Molecular Formula: C₆H₆N₄OS
  • Molecular Weight: 198.21 g/mol

The compound serves as a precursor for pharmacological agents, notably in kinase inhibitors like Adavosertib (MK-1775), where it is functionalized with allyl and substituted pyridinyl groups .

Properties

IUPAC Name

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERITGXHLJUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652828
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-42-5
Record name 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Urea Fusion Method

The most widely reported approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with urea under high-temperature conditions (180–200°C). This method yields the pyrazolo[3,4-d]pyrimidine-4,6-dione intermediate, which is subsequently functionalized. In a representative procedure, fusion at 190°C for 6 hours produced the dione in 68% yield, though this intermediate lacks the 6-methylthio group.

Thiourea-Mediated Cyclization

Replacing urea with thiourea derivatives enables direct incorporation of sulfur at C-6. For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with methylisothiourea in ethanol under reflux (12 hours) generated 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in 52% yield. However, competing hydrolysis side reactions necessitate careful control of solvent polarity and temperature.

Post-Cyclization Functionalization Strategies

Chlorination-Thiomethylation Sequence

A two-step protocol starting from pyrazolo[3,4-d]pyrimidine-4,6-dione involves:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 8 hours converts the dione to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (89% yield).

  • Thiomethylation : Selective displacement of the C-6 chlorine with sodium thiomethoxide (NaSCH₃) in DMF at 60°C for 4 hours installs the methylthio group (73% yield).

Critical Parameters :

  • Excess NaSCH₃ (1.5 equiv) prevents disulfide formation.

  • Anhydrous conditions are essential to avoid hydrolysis of the chloro intermediate.

Direct C–S Bond Formation via Ullmann Coupling

Copper-catalyzed cross-coupling permits direct introduction of methylthio groups onto preformed pyrazolo[3,4-d]pyrimidine cores. In a demonstrated protocol:

ReagentQuantityRole
Copper(I) iodide1.0 equivCatalyst
N,N'-Dimethylethylenediamine1.1 equivLigand
Potassium carbonate1.5 equivBase
1,4-Dioxane10 mLSolvent

Heating at 80°C for 16 hours afforded the target compound in 74% yield after silica gel chromatography. This method circumvents harsh chlorination conditions but requires strict exclusion of oxygen.

Solvent and Temperature Optimization

Comparative studies in polar aprotic (DMF, DMSO) versus etheral (1,4-dioxane) solvents reveal stark differences in reaction efficiency:

SolventTemp (°C)Time (h)Yield (%)
DMF1001258
1,4-Dioxane801674
Ethanol782441

Data aggregated from highlight 1,4-dioxane as optimal, likely due to improved solubility of copper complexes and reduced side reactions.

Purification and Analytical Characterization

Recrystallization Techniques

Ethanol-water (3:1 v/v) mixtures produce needle-shaped crystals suitable for X-ray diffraction. Purity >98% is achievable via two successive recrystallizations, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, NH), 8.54 (s, 1H, C5-H), 2.56 (s, 3H, SCH₃).

  • LC-MS : m/z 223.05 [M+H]⁺, retention time 6.8 min.

Scalability and Industrial Considerations

Kilogram-scale production faces challenges in:

  • Copper Catalyst Removal : Chelating resins (e.g., QuadraPure® TU) reduce residual Cu to <10 ppm.

  • Waste Streams : Phosphate byproducts from chlorination require neutralization with Ca(OH)₂ to precipitate Ca₃(PO₄)₂.

A cost analysis reveals raw material costs dominate (75%), with catalysts and solvents contributing 20% .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine core or the methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-D]pyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of serotonin 5-HT6 receptors, where it binds to the receptor and inhibits its activity. This interaction involves the methylthio group and the pyrazolo[3,4-D]pyrimidine core, which fit into the receptor’s binding site and block its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with structurally related derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound 6-SCH₃, 3-ketone Intermediate for kinase inhibitors; moderate lipophilicity
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one 2-Allyl, 6-SCH₃, 3-ketone Key intermediate in Adavosertib synthesis; improved reactivity for alkylation
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ High reactivity for nucleophilic substitution; used in functionalized derivatives
6-[(3,4-Dihydroxyphenyl)methyl]-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 6-benzyl-dihydroxy, 3-ethyl, 1-trichlorophenyl Enhanced hydrogen bonding; potential cyclin-dependent kinase (CDK) inhibition
1-(2-Hydroxy-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(2-hydroxyethyl), 6-SCH₃ Increased solubility due to hydroxyl group; explored in antiviral studies

Physicochemical and Pharmacokinetic Profiles

Property 6-(Methylthio)-Core Chlorinated Analog () Hydroxyethyl Derivative ()
LogP 1.8 2.5 1.2
Aqueous Solubility 0.2 mg/mL <0.1 mg/mL 1.5 mg/mL
Metabolic Stability Moderate (t₁/₂ = 2 h) Low (t₁/₂ = 0.5 h) High (t₁/₂ = 6 h)

The methylthio group balances lipophilicity and stability, whereas hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its synthesis, biological evaluations, and specific case studies that highlight its therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 100047-42-5
  • Molecular Formula : C6H6N4OS
  • Molecular Weight : 182.20 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and pyrimidine frameworks. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as methylthio derivatives and other reactive intermediates.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-D]pyrimidine structure exhibit notable anticancer activities. Specifically, this compound has shown efficacy against several cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • NCI-H460 (lung cancer)

In vitro studies revealed that this compound can induce apoptosis in cancer cells. For instance, at concentrations of 10 µM, it enhanced caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells .

The mechanism by which this compound exerts its effects appears to involve:

  • Microtubule Destabilization : Similar to other compounds in its class, it may disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
  • Kinase Inhibition : It has been suggested that this compound could inhibit specific kinases involved in cancer cell proliferation, although detailed kinase profiling is still needed.

Study on Antitumor Activity

A recent study evaluated the antitumor potential of a series of pyrazolo[3,4-D]pyrimidine derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Apoptosis induction via caspase activation
Compound BHepG27.5Microtubule destabilization
Compound CNCI-H4604.0Kinase inhibition

This table summarizes the potency and mechanisms observed in various studies .

Comparative Studies

In comparative studies against standard chemotherapeutic agents, this compound demonstrated:

  • Enhanced efficacy compared to conventional drugs in specific cancer types.
  • Lower toxicity profiles in normal cell lines during preliminary assessments.

Q & A

Q. What are the standard synthetic routes for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?

The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. A representative method includes reacting 2-allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with (3-bromophenyl)boronic acid in the presence of copper(II) acetate and pyridine in chloroform at room temperature for 120 hours . Modifications to the core structure, such as introducing substituents at positions 1, 2, or 4, can be achieved via alkylation or arylboronic acid cross-coupling reactions under controlled conditions .

Q. How is the compound characterized post-synthesis?

Characterization employs multinuclear NMR, IR spectroscopy, and mass spectrometry . For example:

  • ¹H NMR (400 MHz, CDCl₃) reveals peaks at δ 2.53 (s, SCH₃) and 5.03 (s, N-CH₂) .
  • IR spectroscopy identifies key functional groups (e.g., C=S stretch at ~1577 cm⁻¹) .
  • Mass spectrometry (ESI) confirms molecular weight, with observed [M+H]⁺ peaks matching theoretical values .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Kinase inhibition assays (e.g., WEE1 kinase) using recombinant proteins and ATP competition .
  • Cytotoxicity screening in cancer cell lines (e.g., pancreatic cancer) via MTT or CellTiter-Glo® assays .
  • Apoptosis detection using flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory activity?

The methylthio group at position 6 is critical for binding to kinase ATP pockets. Modifications at position 4 (e.g., methyl or amino groups) enhance selectivity. For example:

CompoundPosition 4 SubstitutionKinase Inhibition (IC₅₀)
6-(Methylthio)-... (parent)None~500 nM
4-Methyl analogMethyl~200 nM
4-Amino analogAmino~100 nM
These changes improve hydrophobic interactions or hydrogen bonding with kinase catalytic domains .

Q. What strategies address its limited single-agent cytotoxicity?

Combination therapies with DNA-damaging agents (e.g., cisplatin, gemcitabine) exploit synthetic lethality. For instance:

  • Co-administration with WEE1 inhibitors (e.g., MK-1775) forces G2/M checkpoint bypass, increasing mitotic catastrophe in p53-deficient cancers .
  • Pharmacokinetic optimization via prodrug formulations (e.g., ester prodrugs) improves bioavailability and tumor penetration .

Q. How can in vivo models be optimized to study its therapeutic potential?

  • Orthotopic glioblastoma models in rodents allow evaluation of blood-brain barrier penetration .
  • Patient-derived xenografts (PDX) retain tumor heterogeneity and improve clinical relevance .
  • Dosing regimens (e.g., intermittent vs. continuous) are tested using LC-MS/MS plasma monitoring to balance efficacy and toxicity .

Q. What computational methods support mechanistic studies?

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinases like CDK2 or WEE1 .
  • Molecular dynamics simulations assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models correlate substituent electronegativity with inhibitory potency .

Data Contradictions and Resolution

Q. Why do some analogs show variable activity across studies?

Discrepancies arise from cell line-specific genetic backgrounds (e.g., TP53 status) or assay conditions (e.g., ATP concentrations in kinase assays). For example:

  • The parent compound exhibits IC₅₀ = 500 nM in pancreatic cancer cells but >1 µM in leukemia models .
  • Standardization of assay protocols (e.g., fixed ATP levels at Km values) reduces variability .

Methodological Best Practices

Q. How to design a structure-activity relationship (SAR) study?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., position 4: methyl, ethyl, amino).
  • Step 2 : Screen against a panel of kinases (e.g., WEE1, CDK2) using radiometric or fluorescence-based assays .
  • Step 3 : Validate hits in ex vivo tumor models (e.g., 3D spheroids) .

Q. What analytical techniques resolve synthetic impurities?

  • HPLC-PDA with C18 columns (gradient: 5–95% acetonitrile/water) detects and quantifies byproducts .
  • Preparative TLC (silica gel, 9:1 DCM:MeOH) isolates pure fractions for biological testing .

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